Narchinol B Demonstrates 1.43-Fold Superior Potency Over Desoxo-narchinol A in LPS-Induced NO Inhibition
In a direct head-to-head comparison, Narchinol B exhibited greater potency than desoxo-narchinol A in inhibiting lipopolysaccharide (LPS)-induced nitric oxide overproduction in BV2 microglial cells. Narchinol B achieved an IC₅₀ of 2.43 ± 0.23 μM, whereas desoxo-narchinol A required a higher concentration of 3.48 ± 0.47 μM to achieve comparable inhibition [1]. The difference represents a 1.43-fold (30.2%) greater potency for Narchinol B.
| Evidence Dimension | Inhibition of LPS-induced NO overproduction |
|---|---|
| Target Compound Data | IC₅₀ = 2.43 ± 0.23 μM |
| Comparator Or Baseline | Desoxo-narchinol A: IC₅₀ = 3.48 ± 0.47 μM |
| Quantified Difference | 1.43-fold greater potency (30.2% lower IC₅₀) |
| Conditions | BV2 microglial cells stimulated with lipopolysaccharide (LPS) |
Why This Matters
For dose-response studies and in vivo experimental design, the 30% lower effective concentration of Narchinol B translates to reduced compound consumption per experiment and potentially lower off-target exposure at equipotent doses.
- [1] Yoon CS, et al. Anti-neuroinflammatory effects of sesquiterpenoids isolated from Nardostachys jatamansi. Bioorg Med Chem Lett. 2018;28(2):140-144. View Source
